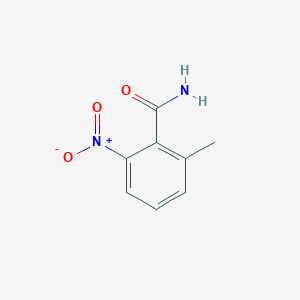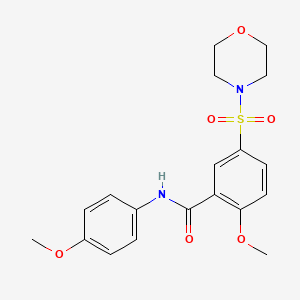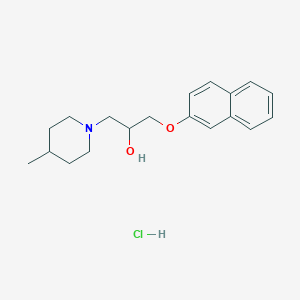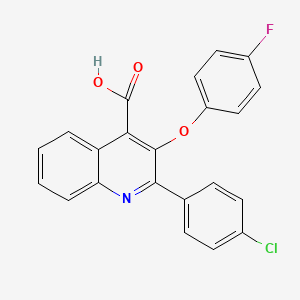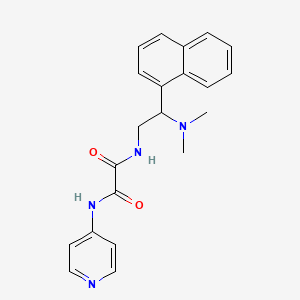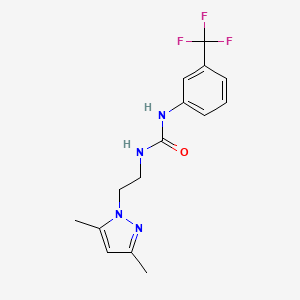
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as YK-11, is a synthetic steroid that has gained popularity among bodybuilders and athletes due to its potential to enhance muscle growth and strength. YK-11 has a unique chemical structure that sets it apart from other steroids and has been the subject of scientific research to understand its mechanism of action and potential benefits.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone have been synthesized and characterized using various spectroscopic techniques. For instance, the synthesis of related piperidine derivatives has been reported, highlighting the importance of these compounds in medicinal chemistry due to their diverse biological activities. The synthesis involves click chemistry approaches and other synthetic routes that offer high yields and the ability to introduce various functional groups for targeted biological activities (Govindhan et al., 2017).
Biological Activity and Pharmacological Applications
Several studies have focused on the biological activities of piperidine derivatives, demonstrating their potential in drug development. For example, research on similar compounds has explored their cytotoxic properties, potential as anticancer agents, and interactions with biological molecules like human serum albumin, which are crucial for understanding the pharmacokinetic properties of new drug candidates (Karthik et al., 2021). Additionally, molecular docking studies have been used to elucidate the interactions of these compounds with target proteins, providing insights into their mechanisms of action and potential therapeutic applications.
Material Science and Chemical Properties
Research on piperidine derivatives extends beyond pharmacology into materials science and the study of their chemical properties. Some studies have investigated the thermal, optical, and structural characteristics of these compounds, providing valuable information on their stability, electronic properties, and potential applications in materials science. For example, the thermal stability and optical properties of certain piperidine derivatives have been characterized, offering insights into their suitability for various industrial applications (Karthik et al., 2021).
Corrosion Inhibition
Piperidine derivatives have also been studied for their corrosion inhibition properties, which are important in protecting metals from corrosion. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption behaviors of these compounds on metal surfaces, indicating their potential as effective corrosion inhibitors (Kaya et al., 2016).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-14(2)13-25(21,22)15-8-10-19(11-9-15)18(20)12-24-17-7-5-4-6-16(17)23-3/h4-7,14-15H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJBPGJKNRKXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


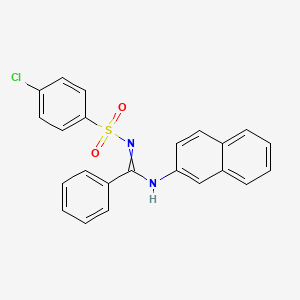


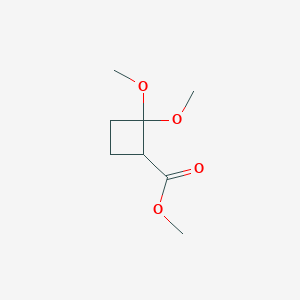

![5-amino-1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2440793.png)
